Penoxsulam Exclusivity: N-Linked Sulfonamide Architecture
Unlike the earlier commercial triazolopyrimidine sulfonamide herbicides cloransulam-methyl, diclosulam, and florasulam—which are sulfonanilides bearing a reversed –SO₂NH– linkage at the 2-position of the heterocycle—penoxsulam is synthesized via direct condensation of 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine with 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride. The Johnson et al. (2009) SAR study demonstrated that reinstating the original sulfonamide linkage orientation (N-linked rather than C-linked) afforded grass crop selectivity and high levels of activity on both grass and broadleaf weeds, a spectrum not achieved by the earlier sulfonanilides. The 5,8-dimethoxy substitution pattern on the [1,5-c] core is the specific architecture that enabled this reversed linkage strategy .
| Evidence Dimension | Sulfonamide linkage architecture and resulting herbicidal spectrum |
|---|---|
| Target Compound Data | N-linked sulfonamide (original orientation); grass + broadleaf + sedge spectrum; rice selectivity |
| Comparator Or Baseline | Cloransulam-methyl, diclosulam, florasulam: C-linked sulfonanilides (reversed –SO₂NH– orientation); broadleaf-only spectrum |
| Quantified Difference | Qualitative spectrum expansion from broadleaf-only to grass + broadleaf + sedge control; numerical weed control ratings available in Johnson et al. 2009 Tables 1–4 for multiple weed species at multiple application rates. |
| Conditions | Post-emergence greenhouse herbicide assays on Setaria faberi (giant foxtail), Echinochloa crus-galli (barnyardgrass), and various broadleaf weed species; structure–activity relationship study across triazolopyrimidine sulfonamide series. |
Why This Matters
Procurement of this amine intermediate is mandatory specifically for penoxsulam synthesis; no other commercially available triazolopyrimidine-2-amine intermediate can produce penoxsulam via the same convergent route.
- [1] Johnson, T. C.; Martin, T.; Mann, R.; Pobanz, M. Penoxsulam—Structure–activity relationships of triazolopyrimidine sulfonamides. Bioorganic & Medicinal Chemistry 2009, 17 (12), 4230–4240. View Source
